molecular formula C27H29F3N4O7 B12364457 L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt CAS No. 62037-42-7

L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt

Cat. No.: B12364457
CAS No.: 62037-42-7
M. Wt: 578.5 g/mol
InChI Key: IDYHLTXMLQCSTO-ALXYJOKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ala-Ala-Phe-AMC (TFA): . This compound is significant in biochemical research due to its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying enzyme kinetics and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ala-Ala-Phe-AMC (TFA) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The amino acids alanine (Ala) and phenylalanine (Phe) are coupled to form the tripeptide sequence. The final step involves the attachment of the 7-amido-4-methylcoumarin (AMC) group. Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and to remove protecting groups .

Industrial Production Methods: Industrial production of Ala-Ala-Phe-AMC (TFA) follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The use of TFA in the cleavage and purification steps is crucial for obtaining the final product .

Chemical Reactions Analysis

Scientific Research Applications

Ala-Ala-Phe-AMC (TFA) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ala-Ala-Phe-AMC (TFA) involves its cleavage by TPPII. The enzyme recognizes the tripeptide sequence and cleaves the bond between phenylalanine and AMC. This cleavage releases the fluorescent AMC molecule, which can be detected using fluorescence spectroscopy. The intensity of the fluorescence is directly proportional to the enzyme activity, allowing for quantitative analysis .

Comparison with Similar Compounds

Uniqueness: Ala-Ala-Phe-AMC (TFA) is unique due to its high specificity for TPPII and its ability to produce a strong fluorescent signal upon cleavage. This makes it an invaluable tool for studying TPPII activity and for screening potential inhibitors in drug discovery .

Properties

CAS No.

62037-42-7

Molecular Formula

C27H29F3N4O7

Molecular Weight

578.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C25H28N4O5.C2HF3O2/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26;3-2(4,5)1(6)7/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32);(H,6,7)/t15-,16-,20-;/m0./s1

InChI Key

IDYHLTXMLQCSTO-ALXYJOKNSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.